2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Overview
Description
“2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide” is a highly intricate chemical compound. It is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .
Synthesis Analysis
This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis
The molecular formula of this compound is C29H32N4O5 . The SMILES string isCC(=O)N[C@H]1C@@HC@@H[C@@H]1OCc4ccccc4)N=[N+]=[N-]
. Chemical Reactions Analysis
This compound is known for its remarkable reactivity and selectivity, making it a pivotal chemical reagent in the synthesis of glycoconjugates .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has an optical activity of [α]/D 5.0±0.5°, c = 1 in chloroform . The compound should be stored at temperatures below 0°C .Scientific Research Applications
- Field : Biochemistry
- Application : This compound may be utilized in the synthesis of glycopeptides and glycoproteins .
- Results : The synthesized glycopeptides and glycoproteins bear immense therapeutic potential for the treatment of diverse ailments such as HIV and cancer .
- Field : Pharmaceutical Research
- Application : This compound serves as a precursor in the research and development of glycosidic drugs .
- Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs .
- Field : Microbiology
- Application : This compound has garnered significant interest in studying bacterial infections .
- Methods : It’s used in laboratory experiments to study its antimicrobial capabilities against diverse bacterial strains .
- Results : The compound holds immense promise for targeting and inhibiting diverse bacterial strains .
Synthesis of Glycopeptides and Glycoproteins
Research and Development of Glycosidic Drugs
Study of Bacterial Infections
- Field : Organic Chemistry
- Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
- Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
- Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .
- Field : Biochemistry
- Application : This compound can be used in the synthesis of complex carbohydrates .
- Methods : The compound is used in the synthesis of new carbohydrate compounds, although the specific methods and technical details are not provided in the source .
- Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs or the study of carbohydrate-protein interactions .
Click Chemistry
Synthesis of Complex Carbohydrates
- Click Chemistry
- Field : Organic Chemistry
- Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
- Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
- Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .
Future Directions
The compound is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains . Therefore, it could play a significant role in the development of new antimicrobial agents in the future.
properties
IUPAC Name |
N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJPKGJMMREOM-CGXUPHRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659736 | |
Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
CAS RN |
80887-27-0 | |
Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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